Ketorfanol is categorized under the class of opioids, specifically as a morphinan derivative. It is synthesized through complex chemical processes that involve multiple steps and various reagents. The compound is recognized for its efficacy in pain relief, comparable to other opioids but with distinct pharmacological properties.
The synthesis of ketorfanol involves several methodologies, prominently featuring asymmetric synthesis techniques. One notable approach is the rhodium-catalyzed intramolecular C–H alkenylation, which leads to a highly torquoselective 6π-electrocyclization cascade. This method utilizes simple and commercially available precursors, yielding ent-ketorfanol with significant efficiency.
Ketorfanol's molecular structure is characterized by a morphinan backbone, which includes multiple functional groups that contribute to its pharmacological activity. The molecular formula is with a molecular weight of approximately 281.42 g/mol.
Ketorfanol participates in various chemical reactions, which can be broadly categorized as follows:
These reactions are crucial for modifying ketorfanol to enhance its therapeutic properties or to create analogs for research purposes .
Ketorfanol exerts its analgesic effects primarily through the activation of opioid receptors, specifically the mu-opioid receptor. This interaction leads to:
The pharmacokinetics of ketorfanol indicate a rapid onset of action, making it suitable for acute pain management scenarios.
Ketorfanol exhibits several notable physical and chemical properties:
These properties are essential for understanding how ketorfanol behaves under various conditions and how it can be effectively utilized in pharmaceutical formulations.
Ketorfanol has several applications in scientific research and clinical practice:
The ongoing research into ketorfanol continues to reveal its potential benefits and applications within both medical and scientific communities .
Ketorfanol emerged during the 1970s-1980s, a period marked by intense research into 17-cycloalkylmethyl derivatives of morphinan scaffolds. This era witnessed significant interest in opioid compounds exhibiting mixed agonist-antagonist properties, aiming to retain analgesia while reducing abuse potential and respiratory depression risks associated with pure μ-opioid receptor agonists like morphine. Ketorfanol was developed alongside structurally related compounds including butorphanol, cyclorphan, oxilorphan, proxorphan, and xorphanol [1]. These compounds share the fundamental morphinan backbone but feature modifications at the nitrogen position (typically N-cyclopropylmethyl or N-methyl substitutions) and oxygen functionalities that profoundly influence their receptor binding profiles and functional activities [1] [8].
Structurally, ketorfanol (chemical name: 17-(Cyclopropylmethyl)-4-hydroxymorphinan-6-one) possesses the characteristic tetracyclic framework of morphinans. Its molecular formula is C₂₀H₂₅NO₂, with a molar mass of 311.425 g·mol⁻¹ [1]. The presence of the 6-keto group and 4-hydroxy substituent differentiates it from simpler morphinans like codeine or morphine, while the 17-cyclopropylmethyl moiety places it firmly within the class of compounds investigated for κ-opioid receptor (KOR) preferential activity. This specific modification was strategically designed to alter receptor interaction dynamics compared to N-methyl analogs, potentially enhancing KOR affinity and modulating intrinsic activity at the μ-opioid receptor (MOR) [1] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7